molecular formula C14H18ClNO3S B12691350 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester CAS No. 135813-30-8

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester

Cat. No.: B12691350
CAS No.: 135813-30-8
M. Wt: 315.8 g/mol
InChI Key: CIBGWQKPHDIUIP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester typically involves multiple steps. One common method involves the reaction of 2-chlorobenzoic acid with 1-methylethoxy thioxomethylamine under controlled conditions to form the intermediate compound. This intermediate is then esterified with propanol to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, methyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, ethyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester

Uniqueness

Compared to these similar compounds, benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, propyl ester has unique properties due to the presence of the propyl ester group. This group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

135813-30-8

Molecular Formula

C14H18ClNO3S

Molecular Weight

315.8 g/mol

IUPAC Name

propyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C14H18ClNO3S/c1-4-7-18-13(17)11-8-10(5-6-12(11)15)16-14(20)19-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,16,20)

InChI Key

CIBGWQKPHDIUIP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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